LEM-14

NSD2 NSD1 NSD3

Researchers need chemical probes that distinguish closely related histone methyltransferases to avoid off-target phenotypic noise. LEM-14 solves this precisely. - **Selectivity**: IC50 = 132 µM for NSD2; inactive vs NSD1 & NSD3 (pan-NSD inhibitors like BIX-01294 inhibit all three). - **Application**: Validates NSD2 in t(4;14) multiple myeloma; synergy with ionizing radiation in CRC models. - **Supply**: Multiple pack sizes available for immediate research use.

Molecular Formula C25H26N4O4S
Molecular Weight 478.6 g/mol
Cat. No. B15585039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLEM-14
Molecular FormulaC25H26N4O4S
Molecular Weight478.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H26N4O4S/c30-22-21-17-7-3-4-8-19(17)34-23(21)27-20(26-22)14-28-9-11-29(12-10-28)24(31)18-13-15-5-1-2-6-16(15)25(32)33-18/h1-2,5-6,18H,3-4,7-14H2,(H,26,27,30)/t18-/m1/s1
InChIKeyZJOXWRFJOUWUKX-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LEM-14: Selective NSD2 Inhibitor


LEM-14 (CAS: 1814881-70-3) is a small molecule identified as a specific inhibitor of the histone lysine methyltransferase NSD2 (MMSET/WHSC1), a member of the NSD family of oncoproteins [1]. It is characterized by an in vitro IC50 of 132 µM against NSD2 and demonstrates significant selectivity over the closely related isoforms NSD1 and NSD3 [1]. The compound has a molecular formula of C25H26N4O4S and a molecular weight of 478.56 g/mol .

NSD2-selective catalytic inhibition workflow
Clean target attribution over NSD1/NSD3
Assay-ready 10 mM DMSO solution standard

LEM-14 vs. Pan-NSD Inhibitors


The NSD family (NSD1, NSD2/MMSET/WHSC1, and NSD3) are structurally homologous histone methyltransferases with distinct, non-redundant roles in oncogenesis [1]. NSD2, specifically, is a key driver in multiple myeloma with t(4;14) translocation, which carries a significantly worse prognosis than other MM subgroups [1]. While many tool compounds target the NSD family broadly or with varying degrees of cross-reactivity, LEM-14 offers a unique selectivity profile, being inactive against NSD1 and NSD3 [1]. This stark difference in target engagement means that substituting LEM-14 with a less selective NSD inhibitor, or even its derivative LEM-14-1189, would result in a fundamentally different and confounding experimental outcome, making it unsuitable for studies where specific dissection of NSD2 function is paramount.

Pan‑NSD inhibitors (e.g., BIX‑01294)
Co‑inhibition of NSD1/3 may confound NSD2‑specific phenotypic interpretation
Structural analogs (e.g., LEM‑14‑1189)
Derivative selectivity profile shifts toward NSD3, complicating exclusive NSD2 attribution
Other NSD2 tool compounds
Lack reported IR‑synergy and formulation standardization; functional endpoints may differ

LEM-14 Differentiation Evidence


NSD2 Selectivity Over NSD1 and NSD3

LEM-14 is a specific inhibitor of NSD2, with an in vitro IC50 of 132 µM, and is reported to be completely inactive against the closely related isoforms NSD1 and NSD3 [1]. This contrasts sharply with its derivative, LEM-14-1189, which differentially inhibits NSD1 (IC50 = 418 µM), NSD2 (IC50 = 111 µM), and NSD3 (IC50 = 60 µM) [1]. Other NSD2 inhibitors, such as Gintemetostat (KTX-1001) and IACS-17596, while more potent (low nM IC50), do not report a complete lack of activity against other NSD family members .

NSD2 vs NSD1/3 Selectivity
Head-to-head
NSD2 IC50 132 µM; NSD1, NSD3 inactive
BIX-01294: NSD1-3 IC50 40–112 µM
Supports exclusive NSD2 attribution over pan‑NSD noise
In vitro H3K36 methylation endpoint
NSD2 NSD1 NSD3 Histone Methyltransferase Selectivity

Selectivity vs. LEM-14-1189

LEM-14 and its derivative, LEM-14-1189, represent two distinct chemical tools for probing NSD biology. LEM-14 is characterized by its absolute selectivity for NSD2, with no reported activity on NSD1 or NSD3 [1]. In direct contrast, LEM-14-1189 is a pan-NSD inhibitor, displaying a different selectivity rank order: it is most potent against NSD3 (IC50 = 60 µM), then NSD2 (IC50 = 111 µM), and least potent against NSD1 (IC50 = 418 µM) [1]. This head-to-head comparison within the same study underscores the impact of minor structural modifications on target engagement.

LEM-14 vs LEM-14-1189
Head-to-head
LEM-14: NSD2 132 µM, NSD3 inactive
LEM-14-1189: NSD2 111 µM, NSD3 60 µM
Binary NSD2 selectivity vs. derivative with NSD3 activity
Assay: H3K36 methylation endpoint
NSD2 Inhibitor Derivative Structure-Activity Relationship

Fibrotic Gene Inhibition in Macrophages

In a LoVo colorectal cancer (CRC) xenograft model in Balb/c nude mice, LEM-14 demonstrated enhanced anti-tumor efficacy when combined with ionizing radiation (IR) . While quantitative tumor growth inhibition data is not provided in the available source, the reported outcome is a clear enhancement of the radiation effect. In vitro, the combination of LEM-14 and IR enhanced the apoptosis rate and reduced the colony-formation ability of CRC cells .

Macrophage Fibrotic Gene Expression
Class-level
Inhibits fibrotic gene expression in ND BMDMs; no effect in DIO BMDMs
Model-context-dependent NSD2 catalytic role
Reported finding; requires independent replication
Colorectal Cancer Radiosensitizer In Vivo Combination Therapy

LEM-14 Application Scenarios


NSD2 Target Validation in Multiple Myeloma

The t(4;14) translocation in multiple myeloma leads to NSD2 overexpression and is associated with a poor prognosis. LEM-14, with its proven in vitro specificity for NSD2 over NSD1 and NSD3 [1], is the optimal tool for isolating the contribution of NSD2 catalytic activity in this context, without confounding inhibition of other NSD family members.

Epigenetic Radiosensitization Studies in Colorectal Cancer

Researchers aiming to explore the role of NSD2 inhibition in enhancing the effects of radiotherapy in colorectal cancer can utilize LEM-14. Studies have shown that LEM-14 enhances apoptosis and reduces colony formation in CRC cells when combined with ionizing radiation, and improves anti-tumor efficacy in a LoVo xenograft model .

Context-Dependent NSD2 in Tumor Microenvironment

The NSD family members share high homology but have distinct roles. LEM-14's unique selectivity profile—being active only against NSD2—makes it an essential chemical probe for experiments designed to differentiate the specific functions of NSD2 from those of NSD1 and NSD3 [1]. Its use is critical for generating clear, NSD2-attributable phenotypes.

Benchmark Compound for NSD2 Drug Discovery

LEM-14 serves as a valuable reference compound for developing NSD2-specific biochemical and cellular assays. Its well-defined, albeit moderate, potency (IC50 = 132 µM) and high selectivity profile [1] provide a benchmark for screening and characterizing novel NSD2 inhibitors or for studying the structure-activity relationship of the NSD2 active site.

Application
Selection Property
Validation Focus
NSD2 target validation in t(4;14) multiple myeloma
NSD2-selective catalytic inhibition
Anti-proliferative endpoint attribution
Epigenetic radiosensitization in colorectal cancer
Functional synergy with ionizing radiation
Colony formation and apoptosis endpoints
Tumor microenvironment context‑dependent NSD2 studies
Metabolic‑context‑dependent gene modulation
Fibrotic gene expression in macrophage models
Benchmark for NSD2 drug discovery SAR
Well‑characterized selectivity boundary
Potency vs. selectivity balance in novel series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


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